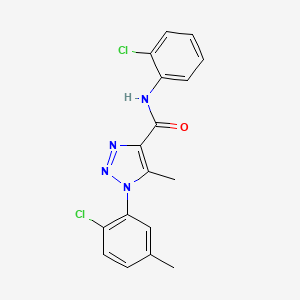

![molecular formula C15H14Cl2N2O2S2 B2726409 2-(2,5-Dichlorothiophene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 476643-06-8](/img/structure/B2726409.png)

2-(2,5-Dichlorothiophene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

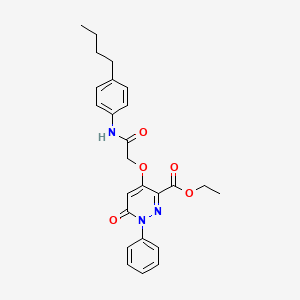

This compound is a complex organic molecule that contains two functional groups: carboxamide and thiophene. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The presence of dichloro groups on the thiophene ring and a carboxamide group attached to it suggests that this compound might have interesting chemical properties and potential applications in various fields.

Scientific Research Applications

Heterocyclic Synthesis

The synthesis of heterocyclic compounds is a crucial area of research for the development of new pharmaceuticals and materials. Thiophene derivatives, such as 2-(2,5-Dichlorothiophene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, are valuable intermediates in the synthesis of complex heterocyclic structures. For instance, benzo[b]thiophen-2-yl-hydrazonoesters have been synthesized by coupling with ethyl cyanoacetate or ethyl acetoacetate, leading to the creation of various derivatives with potential biological activities (Mohareb et al., 2004).

Cell Adhesion Inhibition

In the study of inflammation and cancer metastasis, the inhibition of cell adhesion molecules plays a significant role. Compounds derived from thiophene carboxamides have been shown to decrease the adherence of neutrophils to activated endothelial cells by inhibiting the upregulation of adhesion molecules such as E-selectin, ICAM-1, and VCAM-1. This finding highlights the potential of these compounds in the development of anti-inflammatory agents (Boschelli et al., 1995).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal properties of thiophene derivatives make them candidates for the development of new treatments for infections. For example, substituted thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have shown high activity against a range of bacterial and fungal strains, indicating their potential as novel antimicrobial and antifungal agents (Amr et al., 2010).

Luminescence Sensing and Environmental Applications

Thiophene-based compounds have also been utilized in the development of luminescent sensory materials for detecting environmental contaminants. Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylic acids have demonstrated efficiency in sensing and selectively removing pollutants such as Hg(II), Cu(II), Cr(VI), and pesticides from the environment, showcasing their utility in environmental monitoring and remediation (Zhao et al., 2017).

Properties

IUPAC Name |

2-[(2,5-dichlorothiophene-3-carbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O2S2/c1-6-2-3-7-9(4-6)22-15(11(7)13(18)20)19-14(21)8-5-10(16)23-12(8)17/h5-6H,2-4H2,1H3,(H2,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBFTLCWJNIYAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(SC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(5-Chloro-2-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2726332.png)

![2-({[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2726334.png)

![5-[3-(2-Methoxyethyl)azepane-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2726337.png)

![N-(4-ethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2726343.png)